molecular formula C13H19FN2O B3345431 1-Piperazinepropanol, 4-(4-fluorophenyl)- CAS No. 105173-87-3

1-Piperazinepropanol, 4-(4-fluorophenyl)-

Cat. No.: B3345431
CAS No.: 105173-87-3
M. Wt: 238.3 g/mol
InChI Key: CQGQIENALOHUTE-UHFFFAOYSA-N
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Description

1-Piperazinepropanol, 4-(4-fluorophenyl)- is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanol, 4-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is carried out under microwave irradiation at a power of 800W for a short duration (e.g., 3 minutes). After the reaction, the product is purified through extraction and distillation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanol, 4-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinepropanol, 4-(4-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinepropanol, 4-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of fluorine.

    1-(4-Bromophenyl)piperazine: Bromine atom replaces the fluorine atom.

Uniqueness

1-Piperazinepropanol, 4-(4-fluorophenyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)16-9-7-15(8-10-16)6-1-11-17/h2-5,17H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGQIENALOHUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461299
Record name 1-Piperazinepropanol, 4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105173-87-3
Record name 1-Piperazinepropanol, 4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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